molecular formula C8H4Cl2O2 B127502 Terephthaloyl chloride CAS No. 100-20-9

Terephthaloyl chloride

Cat. No.: B127502
CAS No.: 100-20-9
M. Wt: 203.02 g/mol
InChI Key: LXEJRKJRKIFVNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terephthaloyl chloride is a highly reactive acid chloride derived from terephthalic acid . Its primary targets are difunctional compounds, such as α,ω-diaminopolystyrene . These compounds are used in the synthesis of polymers, including performance polymers and aramid fibers .

Mode of Action

This compound interacts with its targets through a condensation reaction . This reaction involves the formation of a covalent bond between the this compound and the target molecule, with the elimination of a smaller molecule, usually water . This results in the formation of chain-extended polymers containing amide bonds along the polymer backbone .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of polymers. The compound plays a crucial role in the formation of aramid fibers, which are used in the production of various materials, including Kevlar . The reaction of this compound with p-phenylenediamine is one of the key steps in the synthesis of Kevlar .

Result of Action

The result of this compound’s action is the formation of high-performance materials with properties such as flame resistance, chemical resistance, temperature stability, light weight, and very high strength . These materials find use in a variety of applications, from protective clothing and bulletproof vests to aerospace and automotive components .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactive substances. For instance, the compound is used as an effective water scavenger, stabilizing isocyanates and urethane prepolymers . Its reactivity and efficacy can also be influenced by the presence of catalysts, as seen in its synthesis from terephthalic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct properties to the polymers it forms. For example, the linear arrangement of the benzene rings in this compound contributes to the high tensile strength and thermal stability of aramid fibers like Kevlar . This makes it particularly valuable in applications requiring materials with exceptional mechanical and thermal properties.

Properties

IUPAC Name

benzene-1,4-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H
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InChI Key

LXEJRKJRKIFVNY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl
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Molecular Formula

C8H4Cl2O2
Record name TEREPHTHALOYL DICHLORIDE
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DSSTOX Substance ID

DTXSID7026653
Record name 1,4-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Colorless or white solid with pungent odor; [ICSC] White flakes; [MSDSonline], WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR.
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Boiling Point

259 °C, 264 °C
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Flash Point

356 °F, 180 °C
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Solubility

SOLUBLE IN ETHER, Solubility in water: reaction
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Density

1.32 g/cm³
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 320
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Color/Form

COLORLESS NEEDLES

CAS No.

100-20-9
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Melting Point

82-84 °C, 79.5-84 °C
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Synthesis routes and methods I

Procedure details

A mixture of 150 g of dimethyl terephthalate and 7 g of triphenylphosphine oxide was gassed with phosgene as in Example 1. After 5 hours, the reaction mixture contained only 1.3% of dimethyl terephthalate and 1.3% of methyl terephthalate chloride. After 6-7 hours, the conversion was complete and terephthalic acid dichloride was obtained (>99% pure).
Quantity
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methyl terephthalate chloride
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Synthesis routes and methods II

Procedure details

Following the general procedure of Example 1 for the preparation of the diacid chloride, 10.31 parts of terephthalic acid were added to a mixture of 10.57 parts pyridine and 14.5 parts phosgene in 200 parts dry 1,2-dichloroethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.08. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, a 95% yield of theory of dimethyl terephthalate was obtained corresponding to a 95% yield of theory of terephthaloyl chloride formed initially in the reaction.
[Compound]
Name
diacid chloride
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Synthesis routes and methods III

Procedure details

Following the general procedure of Example 9, a slurry of 7.13 parts terephthalic acid in 80 parts dry dichloromethane was added to a mixture of 6.93 parts pyridine and 9.35 parts phosgene in 210 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.02. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure as described in Example 1, there was obtained a 94.2% yield of theory of dimethyl terephthalate corresponding to a 94.2% yield of terephthaloyl chloride formed initially in the reaction.
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Synthesis routes and methods IV

Procedure details

Following the general procedure in Example 1 for the preparation of the diacid chloride, 8.93 parts of terephthalic acid were added to a mixture of 16.47 parts of N,N-dimethyl aniline and 12.8 parts phosgene in 200 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of dimethylaniline base/COOH acid group was 1.26. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, 9.87 parts of a solid containing 95.4% dimethyl terephthalate was obtained corresponding to a 90.2% yield of theory of terephthaloyl chloride formed initially in the reaction.
[Compound]
Name
diacid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of terephthaloyl chloride?

A1: this compound has the molecular formula C8H4Cl2O2 and a molecular weight of 203.02 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize TPC, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). These techniques provide information on the functional groups, molecular structure, and electronic states of TPC. [, , , ]

Q3: Is this compound soluble in water?

A3: No, TPC reacts readily with water, undergoing hydrolysis to form terephthalic acid and hydrochloric acid. []

Q4: What is the thermal stability of this compound?

A4: TPC exhibits limited thermal stability, particularly at elevated temperatures. Studies have shown that at 500°C, TPC undergoes both polymerization and decomposition reactions. []

Q5: How does this compound behave on a silver surface?

A5: XPS and DFT studies revealed that upon adsorption on a Ag(111) surface, TPC undergoes a chemical reaction involving carbon-chlorine bond scission, resulting in adsorbed chlorine atoms and a p-phenylene dicarbonyl (pPDC) species. []

Q6: What is the primary application of this compound?

A6: TPC is primarily used as a monomer in the synthesis of high-performance polymers, including polyamides (aramids) and polyesters. [, , , , , , ]

Q7: How is this compound used in the synthesis of Kevlar?

A7: Kevlar, a high-strength aramid fiber, is synthesized by the polycondensation reaction of TPC with p-phenylenediamine. [, ]

Q8: Can this compound be used to synthesize copolymers?

A8: Yes, TPC has been successfully employed in the synthesis of various copolymers, including poly(amide-ester)s, poly(aryl ether sulfone ether ketone ketone)s, and poly(p-phenylene terephthalamide)-based copolymers. These copolymers often exhibit tailored properties based on the incorporated comonomers. [, , , ]

Q9: What role does this compound play in interfacial polymerization?

A9: TPC is commonly used as a diacid chloride monomer in interfacial polymerization, a technique for synthesizing thin-film composite membranes. The reaction typically involves TPC dissolved in an organic solvent reacting with a diamine or polyamine dissolved in an aqueous phase at the interface. This method has been used to produce membranes for various applications, including nanofiltration, reverse osmosis, and microencapsulation. [, , , , ]

Q10: What factors influence the polymerization of this compound?

A10: Factors influencing TPC polymerization include reaction temperature, time, monomer concentration, solvent choice, catalyst presence, and the use of acid-binding agents. These parameters can impact the yield, molecular weight, and properties of the resulting polymers. [, , , , , ]

Q11: How can the stability of this compound be enhanced?

A11: Due to its reactivity with water, TPC is typically stored under anhydrous conditions to prevent hydrolysis.

Q12: Are there any alternatives to using this compound in polymer synthesis?

A12: Yes, alternative diacid chlorides or activated dicarboxylic acid derivatives can be used in place of TPC, depending on the desired polymer structure and properties.

Q13: What are the safety concerns associated with handling this compound?

A13: TPC is corrosive and moisture-sensitive, requiring careful handling and storage. It can cause respiratory, skin, and eye irritation upon exposure. Appropriate safety measures, such as personal protective equipment and proper ventilation, are crucial when working with TPC. []

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